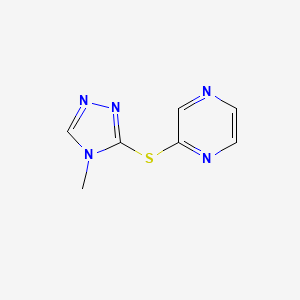

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c1-12-5-10-11-7(12)13-6-4-8-2-3-9-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUHSZBXFWWGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a pyrazine derivative. One common method is to react 4-methyl-4H-1,2,4-triazole-3-thiol with pyrazine-2-carboxylic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of triazole compounds exhibit notable antifungal and antibacterial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various pathogenic fungi such as Candida albicans and Aspergillus niger .

Case Study: Synthesis and Activity Evaluation

A study synthesized a series of triazole derivatives, including 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine, which were tested against Fusarium oxysporum and Botrytis cinerea. The results demonstrated that certain derivatives exhibited excellent fungicidal activity, indicating the compound's potential in agricultural applications .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| This compound | Fusarium oxysporum | Moderate |

| 2-(Thio)-triazole derivative | Candida albicans | High |

| 2-(Thio)-triazole derivative | Aspergillus niger | Moderate |

Materials Science

Novel Materials Development

The unique structure of this compound makes it suitable for developing novel materials with specific electronic and optical properties. The incorporation of triazole rings into materials can enhance conductivity and stability.

Case Study: Conductive Polymers

Research has focused on using triazole-containing compounds to create conductive polymers. These materials have potential applications in organic electronics and photovoltaic devices due to their improved charge transport properties .

Biological Studies

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition. Triazole derivatives are known to interact with various enzymes, potentially leading to therapeutic applications in treating diseases linked with enzyme dysfunction.

Case Study: Inhibition Mechanism Analysis

A detailed study analyzed the interaction between this compound and specific enzymes involved in metabolic pathways. The findings suggested that the compound could effectively inhibit enzyme activity by binding to active sites, thus blocking substrate access .

Mechanism of Action

The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The triazole and pyrazine rings can form strong interactions with biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

- Alkyl vs.

- Heterocyclic Linkages : Replacing pyrazine with a propanamide group (Table 1, row 3) introduces hydrogen-bonding capabilities, which may improve solubility and NLO properties .

- Bioactive Moieties: Hydrazone-containing derivatives (Table 1, row 4) exhibit pronounced cytotoxicity against melanoma cells (IGR39), attributed to their ability to disrupt cancer cell migration .

Physicochemical Properties

Table 2: Spectroscopic and Optical Properties

- Optical Properties : The propanamide derivatives (Table 2, row 2) show strong UV absorption near 298 nm, making them suitable for NLO applications . The target compound’s pyrazine ring may similarly absorb in this range, though experimental data is needed.

- Spectral Signatures : Chloro/fluoro substituents in benzimidazole hybrids (Table 2, row 3) provide distinct NMR signals, aiding structural characterization .

Table 3: Cytotoxicity and Selectivity Profiles

- Anticancer Potential: Hydrazone derivatives demonstrate potent activity against melanoma (IC₅₀ <10 μM) but require hydrazone and phenylaminoethyl groups for efficacy . The target compound’s simpler structure may lack this activity.

- Antimicrobial Activity : Morpholine-linked triazoles (Table 3, row 3) show antifungal properties, suggesting that alkylthio groups enhance membrane disruption .

Biological Activity

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the triazole ring and the thioether linkage enhances its interaction with biological targets, making it a candidate for various therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a triazole moiety linked via a sulfur atom. This structure is crucial for its biological activity as it allows for specific interactions with enzymes and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N4S |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 923230-55-1 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with cytochrome P450 enzymes. These enzymes are essential for the metabolism of various compounds in the body and play a critical role in drug metabolism.

Key Mechanisms:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring can bind to iron in the heme group of cytochrome P450, inhibiting its activity and affecting the metabolism of substrates.

- Cell Signaling Modulation : The compound influences cellular pathways such as the MAPK pathway, which is involved in cell growth and apoptosis.

- Gene Expression Regulation : Through interactions with transcription factors, this compound can upregulate or downregulate genes associated with cellular processes.

Biological Activity Studies

Recent studies have highlighted the compound's potential across various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The compound's antifungal properties have been evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. In vitro studies demonstrate that it inhibits fungal growth effectively, comparable to established antifungal agents.

Anticancer Activity

Studies investigating its anticancer potential reveal that this compound induces apoptosis in various cancer cell lines. For example:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity.

- HeLa (cervical cancer) : Showed inhibition of cell proliferation.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : Evaluate cytotoxic effects on MCF-7 and MDA-MB-231 cells.

- Method : MTT assay was employed to assess cell viability.

- Results : The compound demonstrated IC50 values lower than commonly used chemotherapeutics like cisplatin.

-

Antifungal Efficacy Assessment :

- Objective : Determine effectiveness against Candida albicans.

- Method : Disk diffusion method was utilized.

- Results : Zones of inhibition were comparable to fluconazole, indicating strong antifungal properties.

Q & A

What are the effective synthetic routes for 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine and its derivatives?

Basic

The compound can be synthesized via hydrazinecarbothioamide intermediates in basic media. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives are prepared by reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under alkaline conditions. Subsequent alkylation or Mannich base reactions yield derivatives like 2-[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide. Key steps include refluxing in anhydrous acetonitrile and purification via chromatographic methods .

How is the structural integrity of the compound confirmed post-synthesis?

Basic

Structural confirmation involves elemental analysis (C, H, N, S composition) and IR spectrophotometry to verify functional groups (e.g., thiol, triazole, pyrazine). Chromatographic techniques (TLC/HPLC) ensure purity. For advanced validation, single-crystal X-ray diffraction can resolve crystal packing and hydrogen bonding patterns .

What preliminary biological activities have been reported for this compound?

Basic

Screening via DPPH radical scavenging assays identified derivatives with antioxidant activity (e.g., IC₅₀ values comparable to ascorbic acid). Agar diffusion methods revealed antibacterial efficacy against Escherichia coli and Xanthomonas campestris, with activity linked to substituents like pyridinylmethylene groups .

How do structural modifications at the 4-position of the triazole ring influence actoprotective activity?

Advanced

Replacing the methyl group at the 4-position with ethyl or phenyl reduces actoprotective effects. For example, 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate acid showed 8.27% increased activity in stress endurance tests, whereas ethyl/phenyl analogs were inactive. This suggests steric and electronic factors critically modulate bioactivity .

What computational methods predict physicochemical properties and toxicity?

Advanced

Density functional theory (DFT) calculates hyperpolarizability to evaluate nonlinear optical (NLO) potential. Toxicity is predicted using QSAR models (GUSAR, TEST) to estimate LD₅₀ and prioritize low-toxicity candidates. For instance, piperazinium salts of triazole derivatives were classified as low-toxicity (Class IV) via these models .

How is nonlinear optical (NLO) behavior experimentally and computationally assessed?

Advanced

NLO properties are evaluated via DFT-based polarizability calculations (e.g., B3LYP/6-311G++(d,p) basis sets) and experimental hyper-Rayleigh scattering. Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit enhanced NLO responses due to charge transfer transitions .

What advanced spectroscopic techniques resolve crystallographic and electronic properties?

Advanced

Single-crystal X-ray diffraction determines space groups (e.g., triclinic pinacoidal) and hydrogen-bonding networks. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra to correlate experimental absorption maxima with theoretical transitions .

How is acute toxicity evaluated in preclinical models?

Advanced

Acute toxicity is tested via intragastric administration in rats (doses: 1000–5000 mg/kg). Hematological (leukocyte counts) and biochemical markers (transaminases, creatinine) are monitored over 14 days. Compounds causing transient changes (e.g., elevated eosinophils) are classified as low-risk .

How do carboxylate salt formations impact antiradical activity?

Advanced

Salt formation (e.g., 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid sodium salt) reduces DPPH scavenging by 30–50% compared to free acids, likely due to decreased proton availability. Substituent polarity and hydrogen-bonding capacity are critical .

What methodological challenges arise in structure-activity relationship (SAR) studies?

Advanced

Balancing lipophilicity (logP) and aqueous solubility is challenging. Molecular docking identifies binding interactions (e.g., with bacterial DNA gyrase), but synthetic accessibility of halogenated or piperazinyl derivatives limits SAR exploration. Multivariate analysis (e.g., PCA) is recommended to deconvolute substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.